1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by its unique adamantane, azetidine, and thiophene components
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multistep organic synthesis techniques:
Formation of the Adamantane Derivative: : Starting with adamantane, a sequence of reactions introduces the appropriate functional groups necessary for further reactions. This may involve halogenation, followed by nucleophilic substitution to introduce reactive sites.
Synthesis of Azetidine and Thiophene Precursors: : Both azetidine and thiophene rings are synthesized or obtained from commercial sources and functionalized appropriately.
Coupling Reaction: : The final step involves coupling the adamantane derivative with the azetidine and thiophene precursors under controlled conditions, often requiring catalysts or activating agents to form the urea linkage.
Industrial Production Methods
Industrially, this compound might be synthesized via optimized routes that ensure high yields and purity. This could involve continuous flow reactors for precise control over reaction conditions, use of robust catalysts, and implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of more reactive or functionalized derivatives.
Reduction: : Reductive transformations can modify specific functional groups without altering the overall structure significantly.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the azetidine and thiophene moieties.
Addition: : The presence of double bonds in the thiophene ring allows for addition reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles or electrophiles can be employed, often under the presence of base or acid catalysts.
Addition: : Suitable addition reactions might involve hydrogenation with catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: : Formation of oxo derivatives or acids.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of new substituted derivatives with varied functional groups.
Addition: : Formation of hydrogenated products or addition derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It’s used in studying structure-activity relationships (SAR) and developing new synthetic methodologies.
Biology
Biologically, its structural features make it a candidate for exploring bioactive compounds, potentially as inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic applications, including antiviral, antibacterial, or anticancer activities. Their rigid structure can enhance binding affinity and specificity for biological targets.
Industry
Industrially, derivatives of this compound might find applications in materials science, particularly in developing novel polymers or advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The compound’s mechanism of action, particularly in biological systems, involves its interaction with specific molecular targets:
Molecular Targets: : Depending on its functionalization, it might target enzymes, receptors, or other proteins.
Pathways Involved: : Binding to these targets can modulate biochemical pathways, leading to the observed biological effects. This could involve inhibition of an enzyme’s active site or modulation of receptor activity.
Comparison with Similar Compounds
Compared to other compounds with adamantane, azetidine, or thiophene structures, 1-((1R,3s)-adamantan-1-yl)-3-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)urea stands out due to its unique combination of these three moieties.
Similar Compounds
Adamantane Derivatives: : Known for their rigidity and lipophilicity.
Azetidine Compounds: : Noted for their biological activity and reactivity.
Thiophene Derivatives: : Valued for their electronic properties and presence in many bioactive molecules.
What truly sets this compound apart is the synergy of these components, providing a multifaceted platform for chemical, biological, and industrial applications.
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Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-12-18(23-3-1-4-23)17-2-5-25-13-17)22-20-9-14-6-15(10-20)8-16(7-14)11-20/h2,5,13-16,18H,1,3-4,6-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHXPQZKDFLGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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